3-Chlorocoumarin
Overview
Description
3-Chlorocoumarin is an organic compound with the molecular formula C9H5ClO2 . It is a white to light yellow to light orange powder .
Synthesis Analysis
Coumarin derivatives, including 3-Chlorocoumarin, can be synthesized using various methods such as Perkin reaction, Pechmann reaction, Claisen rearrangement, Knoevenagel reaction, Kostanecki-Robinson coupling reaction, Reformatsky Reaction, Wittig reaction . A recent method for the synthesis of coumarin derivatives involves the use of metal-based homogeneous and heterogeneous catalyst systems .Molecular Structure Analysis
The molecular structure of 3-Chlorocoumarin consists of a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . The average mass is 180.588 Da and the monoisotopic mass is 179.997803 Da .Chemical Reactions Analysis
3-Chlorocoumarin can undergo various chemical reactions. For instance, new 3-cyanocoumarin derivatives were prepared by reaction of 2-(2-chlorobenzylidene)malononitrile with resorcinol or 3-methoxyphenol, and then further oxidation and replacement reaction with acetic anhydride in reflux conditions .Physical And Chemical Properties Analysis
3-Chlorocoumarin has a density of 1.4±0.1 g/cm3, a boiling point of 325.4±30.0 °C at 760 mmHg, a vapour pressure of 0.0±0.7 mmHg at 25°C, an enthalpy of vaporization of 56.8±3.0 kJ/mol, and a flash point of 175.0±20.0 °C .Scientific Research Applications
Chemical Reactivity and Synthesis
- Synthesis and Reactivity : The synthesis and chemical reactivity of novel 3-chloro-3-(4-chlorocoumarin-3-yl)prop-2-enal was studied, resulting in various compounds including Schiff base 4, enamine 6, bis-coumarin 15, and bis chromeno[4,3-c]pyrazole derivative 16. Different reaction conditions and structural deductions were explored (El‐Kazak et al., 2019).
Biological Evaluation and Potential
- Cholinesterase Inhibitors : 3-thiazolocoumarinyl Schiff-base derivatives, structurally related to 3-chlorocoumarin, were synthesized and evaluated as potential inhibitors of cholinesterase, with significant implications for Alzheimer's disease treatment (Raza et al., 2012).
- HIV-1 Protease and Reverse Transcriptase Inhibitors : 3-(Chloromethyl)coumarins have been explored for their potential as dual-action HIV-1 protease and non-nucleoside reverse transcriptase inhibitors, representing a significant area of research in antiviral drug development (Olomola et al., 2010).
Chemical Synthesis and Applications
- Palladium-Catalyzed Arylations : Differently substituted 4-chlorocoumarins were studied under palladium catalysis, revealing high reactivity and yielding mono- and bis-arylation products. This showcases their utility in the synthesis of natural occurring neoflavones (Rao & Kumar, 2014).
Medicinal Chemistry and Pharmacology
- 3-Phenylcoumarins in Medicinal Chemistry : Research on 3-phenylcoumarins, a family including 3-chlorocoumarin, emphasized their role in drug design, highlighting their natural origin, synthetic methods, and diverse pharmacological applications (Matos et al., 2021).
Antioxidant Activities
- Antioxidant Activities of Coumarin Derivatives : New coumarin derivatives, including those with 3-formyl-4-chlorocoumarin, were synthesized and evaluated for antioxidant activities. The study contributes to understanding the potential health benefits of these compounds (Al-ayed, 2011).
Alzheimer's Disease Research
- Beta-Amyloid Peptide Inhibitors : 3-Alkoxy-7-amino-4-chloroisocoumarins, related to 3-chlorocoumarin, have been shown to lower beta-amyloid secretion, a key component in Alzheimer's disease pathology. This research provides insights into the molecular processes by which such derivatives may interact with enzyme nucleophiles (Bihel et al., 2003).
Anticonvulsant Agents
- Anticonvulsant Activity : A series of coumarin-1,2,4-oxadiazole hybrids, related to 3-chlorocoumarin, were synthesized and evaluated as anticonvulsant agents. These compounds were found effective against seizures, highlighting their potential in epilepsy treatment (Mohammadi‐Khanaposhtani et al., 2019).
Photodynamic Therapy
- Phototreatment of Cutaneous Manifestations : Chlorin, phthalocyanines, and porphyrins derivatives, structurally related to coumarins such as 3-chlorocoumarin, have been used in photodynamic therapy for treating various skin diseases, demonstrating the therapeutic potential of these compounds in dermatology (de Annunzio et al., 2019).
HIV-1 Replication Inhibition
- Inhibitors of HIV-1 Replication : Synthesized 3-phenylcoumarin derivatives were evaluated for their anti-HIV activity, offering insights into their potential use as antiviral agents (Olmedo et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chlorochromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCOPMSBJBNBCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238817 | |
Record name | 2H-1-Benzopyran-2-one, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorocoumarin | |
CAS RN |
92-45-5 | |
Record name | 2H-1-Benzopyran-2-one, 3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorocoumarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1-Benzopyran-2-one, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chlorocoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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